[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
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Overview
Description
This compound is characterized by its morpholine ring structure, which is substituted with an ethyl group and a phenyl group, making it a versatile material for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halogenated compounds, organometallic reagents
Major Products Formed
Scientific Research Applications
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require further study to fully understand .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine include:
Morpholine derivatives: Compounds with similar ring structures but different substituents.
Phenyl-substituted amines: Compounds with phenyl groups attached to amine functionalities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHVOPKIDYLEC-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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